Ethyl 3-(3-cyanophenyl)-3-oxopropanoate
Overview
Description
Ethyl 3-(3-cyanophenyl)-3-oxopropanoate is an organic compound with the molecular formula C12H11NO3 It is a derivative of ethyl acetoacetate and contains a cyano group attached to a phenyl ring
Mechanism of Action
Mode of Action
The mode of action of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate involves its interaction with these targets, leading to a series of biochemical reactions. The compound’s cyanophenyl group and oxopropanoate group play crucial roles in these interactions .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is known to participate in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s involvement in this reaction suggests that it may affect other related biochemical pathways and their downstream effects .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are largely unknown due to the lack of comprehensive studies on this compound
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-cyanophenyl)-3-oxopropanoate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with 3-cyanobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-cyanophenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3-cyanophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Industry: The compound can be used in the production of fine chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A precursor in the synthesis of ethyl 3-(3-cyanophenyl)-3-oxopropanoate, used in various organic reactions.
3-Cyanobenzaldehyde: Another precursor, used in the synthesis of various cyano-substituted compounds.
Cyanoacetohydrazide: A compound with similar reactivity, used in the synthesis of heterocyclic compounds.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its cyano and ester groups provide versatility in synthetic applications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 3-(3-cyanophenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)7-11(14)10-5-3-4-9(6-10)8-13/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFPVHXPYUFQHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469593 | |
Record name | ethyl 3-(3-cyanophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62088-13-5 | |
Record name | ethyl 3-(3-cyanophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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